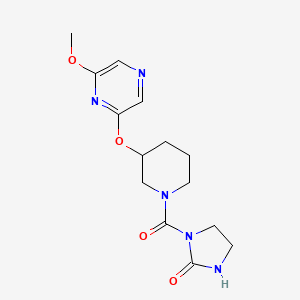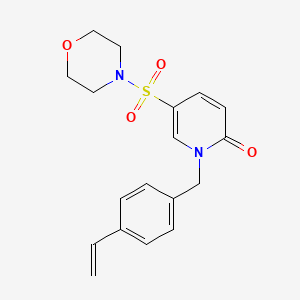
4-Fluoro-2-nitro-1-phenoxybenzene
Overview
Description
4-Fluoro-2-nitro-1-phenoxybenzene is a chemical compound with the molecular formula C12H8FNO3. It is a member of the nitrophenyl ether family of compounds, which are widely used in the field of synthetic organic chemistry. This compound has been studied extensively due to its potential applications in various scientific research fields.
Scientific Research Applications
Charge Control in SNAr Reaction
The study by Cervera, Marquet, and Martin (1996) explores the charge control in the SNAr (nucleophilic aromatic substitution) reaction, particularly in the context of meta substitution with respect to the activating nitro group in 3,4-dihalogenonitrobenzenes. This research provides insights into the substitution reactions of compounds similar to 4-Fluoro-2-nitro-1-phenoxybenzene, highlighting the role of orbital-controlled processes and the impact of different nucleophiles on the substitution patterns (Cervera, Marquet, & Martin, 1996).
Synthesis of Fluoronitrobenzonitrile
Wilshire (1967) describes the preparation of 2-Fluoro-5-nitrobenzonitrile, a compound structurally related to 4-Fluoro-2-nitro-1-phenoxybenzene. The research demonstrates the reactivity of such compounds with amines and amino acids, providing a foundation for understanding the chemical behavior and potential applications of 4-Fluoro-2-nitro-1-phenoxybenzene in synthesis and analytical chemistry (Wilshire, 1967).
Catalysis in Aromatic Fluorides
Kim and Yu (2003) investigated the Pd(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides, including compounds related to 4-Fluoro-2-nitro-1-phenoxybenzene. Their research is significant for understanding the catalytic properties of such compounds and their potential utility in organic synthesis (Kim & Yu, 2003).
Synthesis of Fluoronitrophenol
Zhang Zhi-de (2011) conducted a study on the synthesis of 3-Fluoro-4-nitrophenol from compounds structurally similar to 4-Fluoro-2-nitro-1-phenoxybenzene. This research provides a deeper understanding of the synthesis process and the factors influencing the reaction, which is valuable for the development of new synthetic methods involving similar compounds (Zhang Zhi-de, 2011).
Hydroxylation of Fluorobenzene and Toluene
Eberhardt (1977) examined the effect of metal ions on the hydroxylation of fluorobenzene and toluene, providing insights into the reactivity and potential applications of fluoro-nitro compounds like 4-Fluoro-2-nitro-1-phenoxybenzene in environmental chemistry and catalysis (Eberhardt, 1977).
Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene
Sweeney, McArdle, and Aldabbagh (2018) described the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound related to 4-Fluoro-2-nitro-1-phenoxybenzene. This study is relevant for understanding the synthetic pathways and characterization of similar fluoro-nitro compounds (Sweeney, McArdle, & Aldabbagh, 2018).
properties
IUPAC Name |
4-fluoro-2-nitro-1-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDSQQMBTWGBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-nitro-1-phenoxybenzene | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B2623767.png)

![Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2623771.png)




![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2623777.png)


![3-[3-[Methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2623781.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile](/img/structure/B2623784.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2623785.png)
